molecular formula C12H11NOS B186915 2,3-dihydro-1H-phenothiazin-4(10H)-one CAS No. 39853-56-0

2,3-dihydro-1H-phenothiazin-4(10H)-one

Cat. No.: B186915
CAS No.: 39853-56-0
M. Wt: 217.29 g/mol
InChI Key: KOBHMYVVCCJHNM-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-phenothiazin-4(10H)-one is a chemical compound of significant interest in medicinal and organic chemistry research, with the molecular formula C₁₂H₁₀ClNOS . Its core structure is based on the phenothiazine heterocyclic system, which consists of a thiazine heterocycle fused with two benzene rings, making it a versatile scaffold for scientific investigation . This compound is part of a class known for high biological and pharmacological activity, which is highly dependent on its specific chemical structure and substitutions . Researchers value this compound for its diverse potential applications. Phenothiazine derivatives are widely investigated for their antioxidant activity , effectively neutralizing free radicals and interacting with oxygen in a manner that can be studied using methods like voltammetry . Specific dihydro-phenothiazin-one derivatives have been synthesized and investigated for their anticonvulsant properties , showing promise in this area of neuropharmacological research . Furthermore, phenothiazine-based structures are recognized as potent enzyme inhibitors for inflammatory diseases , targeting key regulatory enzymes such as phosphodiesterase and prostaglandin synthetase that play a role in amplifying inflammatory disorders . Recent studies also highlight the relevance of novel phenothiazine derivatives as cholinesterase inhibitors and their cytotoxic effects against cancer cell lines , positioning them as candidates for research in oncology and neurodegenerative diseases . The typical synthesis of the this compound scaffold is achieved through the condensation of o-aminobenzenethiol with cyclohexane-1,3-diones . As a member of the phenothiazine family, this compound serves as a key intermediate for further chemical functionalization and biological evaluation, offering researchers a valuable building block for developing new active substances . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,2,3,10-tetrahydrophenothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c14-10-6-3-5-9-12(10)15-11-7-2-1-4-8(11)13-9/h1-2,4,7,13H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBHMYVVCCJHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353441
Record name 2,3-dihydro-1H-phenothiazin-4(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39853-56-0
Record name 2,3-dihydro-1H-phenothiazin-4(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation Synthesis

The most widely reported method for synthesizing 2,3-dihydro-1H-phenothiazin-4(10H)-one involves the condensation of o-aminobenzenethiol (1 ) with cyclohexane-1,3-diones (2 ) in DMSO. This one-pot reaction proceeds via nucleophilic attack of the thiol group on the diketone, followed by cyclodehydration to form the tricyclic framework . The reaction typically achieves 60–75% yield under ambient conditions, with DMSO acting as both solvent and mild oxidizing agent to facilitate cyclization .

Table 1: Reaction Parameters for Classical Condensation

ComponentSpecificationRole
o-Aminobenzenethiol0.05–0.1 molThiol precursor
Cyclohexane-1,3-dione1.1 equivalentsCarbonyl source
DMSO10–20 mL per gram of substrateSolvent/oxidizer
Temperature25–40°CReaction control
Reaction Time6–12 hoursCompletion threshold

The reaction’s regioselectivity arises from the preferential formation of the 4-keto isomer due to steric and electronic stabilization of the intermediate enol . Nuclear Overhauser effect (NOE) spectroscopy confirms the sulfur atom’s anti-configuration relative to the carbonyl group in the final product .

Precursor Preparation and Modifications

Industrial syntheses often utilize o-aminobenzenethiol derived from the base-catalyzed hydrolysis of 6-substituted-2-aminobenzothiazoles (5 ). This precursor is synthesized via thiocyanogen-mediated cyclization of p-substituted anilines, achieving >80% purity after recrystallization . Alternative routes employ Smiles rearrangement to generate thiol intermediates, though these methods require stringent pH control .

Key Reaction Sequence for Precursor Synthesis

  • Thiocyanation : Treatment of p-substituted anilines with potassium thiocyanate and bromine generates 2-aminobenzothiazoles.

  • Hydrolysis : Base-mediated cleavage (e.g., NaOH, ethanol/water) yields o-aminobenzenethiol.

  • Purification : Vacuum distillation or column chromatography removes residual byproducts.

Industrial-Scale Production Techniques

Scalable production of this compound employs continuous flow reactors to optimize heat transfer and mixing efficiency. The patent literature describes a modular system where:

  • Feedstock Preparation : o-Aminobenzenethiol and cyclohexane-1,3-dione are premixed in DMSO at 30°C.

  • Reactor Configuration : Tubular reactors (20–50 L capacity) maintain residence times of 4–8 hours.

  • Workup : In-line neutralization with acetic acid precipitates the product, which is filtered and washed with methanol .

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size0.1–1 kg50–100 kg
Yield60–75%70–85%
Purity>95% (HPLC)>98% (HPLC)
Energy Consumption15 kWh/kg8 kWh/kg

Reaction Optimization and Catalytic Approaches

Recent advancements focus on catalytic systems to enhance reaction kinetics. Triethylamine (0.5–1.0 eq.) accelerates cyclization by deprotonating the thiol intermediate, reducing reaction times to 3–5 hours . Microwave-assisted synthesis at 80–100°C further improves yields to 80–85% by promoting rapid equilibration of intermediates .

Mechanistic Insights

  • Nucleophilic Attack : Thiolate anion attacks the diketone’s carbonyl carbon.

  • Enolization : Tautomerization forms a conjugated enol.

  • Cyclization : Intramolecular dehydration yields the tricyclic product.

Analytical Characterization of Synthetic Products

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : Characteristic signals include a methine doublet at δ 3.1 ppm (J = 11 Hz) and aromatic multiplet at δ 7.2–7.4 ppm .

  • ¹³C NMR : Carbonyl resonance at δ 205 ppm confirms keto tautomer dominance .

X-ray Crystallography
Single-crystal studies reveal a planar tricyclic core with a dihedral angle of 12.5° between the benzene rings. The C=O bond length (1.22 Å) matches typical quinone derivatives .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-phenothiazin-4(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitution.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : 2,3-Dihydro-1H-phenothiazin-4(10H)-one serves as a versatile intermediate in organic synthesis. It can be used to create various heterocyclic compounds through reactions such as condensation with o-aminobenzenethiol and cyclohexane-1,3-diones in dimethyl sulfoxide (DMSO) .

Table 1: Synthetic Routes for this compound

MethodReagentsConditionsYield
Condensationo-Aminobenzenethiol + Cyclohexane-1,3-dioneDMSO, heatVariable
ReductionThis compound derivativesVarious reductantsHigh

Biology

  • Enzyme Inhibition Studies : The compound is utilized in biological research to study enzyme interactions and inhibition mechanisms. Its derivatives have shown potential as enzyme inhibitors, which can elucidate biochemical pathways .
  • Antioxidant Activity : Recent studies have indicated that phenothiazine derivatives exhibit antioxidant properties, reducing oxidative stress by interacting with reactive oxygen species .

Medicine

  • Pharmaceutical Applications : this compound is a precursor in the synthesis of various pharmaceuticals, including antipsychotic and antihistamine medications. Its derivatives have been explored for their anticonvulsant properties, particularly in treating epilepsy .

Table 2: Therapeutic Applications of Derivatives

DerivativeTarget ConditionMechanism of Action
3-Carboalkoxy DerivativesEpilepsyModulation of neurotransmitter receptors
Antioxidant DerivativesOxidative StressScavenging free radicals

Case Study 1: Anticonvulsant Activity

Research has demonstrated that certain derivatives of this compound exhibit significant anticonvulsant activity against electroshock seizures. These compounds were synthesized and tested for efficacy in animal models, showing promise for further development .

Case Study 2: Antioxidant Properties

A study investigated the antioxidant effects of new phenothiazine derivatives. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in diseases related to oxidative damage .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-phenothiazin-4(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In medicinal chemistry, its derivatives act on neurotransmitter receptors, influencing the central nervous system and providing therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Carboalkoxy Derivatives

Derivatives of 2,3-dihydro-1H-phenothiazin-4(10H)-one with 3-carboalkoxy substituents exhibit enhanced biological activity. For example:

  • trans-7-Bromo-1-carbo-tert-butoxy-2-methyl-dihydro-1H-phenothiazin-4(10H)-one demonstrated superior anticonvulsant activity in maximal electroshock (MES) tests compared to the parent compound, attributed to improved lipophilicity and metabolic stability .
  • 3-Carboethoxy derivatives showed moderate activity in petit mal seizure models, with substituents like methyl or bromo at position 7 further optimizing potency .

Key Structural-Activity Relationships (SAR):

  • Substituent Position : Bromine at position 7 enhances anticonvulsant efficacy by modulating electron density and steric effects .
  • Alkoxy Groups : Larger groups (e.g., tert-butoxy) improve blood-brain barrier penetration .

Ethynyl-Substituted Phenothiazines

Compounds like 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine (synthesized via Sonogashira coupling) differ structurally due to the ethynyl linkage and nitro group. These modifications:

  • Alter Electronic Properties : The electron-withdrawing nitro group increases conjugation, making the compound suitable for optoelectronic applications (e.g., organic semiconductors) .
  • Reduce Pharmacological Activity : Unlike the dihydro-ketone core, the planar ethynyl derivative lacks anticonvulsant properties but exhibits distinct crystallographic behavior (triclinic space group P1) .

Heterocyclic Hybrids

Hybrids incorporating coumarin or benzodiazepine moieties (e.g., 4g and 4h in ) display divergent applications:

  • Benzodiazepine Hybrids: Target GABA receptors for anxiolytic effects, a different mechanism compared to phenothiazinone-derived anticonvulsants .

Data Tables

Table 2: Spectroscopic Data Comparison

Compound IR (C=O stretch, cm⁻¹) $^1$H NMR (NH, ppm) $^{13}$C NMR (C=O, ppm)
This compound 1617 8.83 188.64
2,2-Dimethyl derivative (11e) 1617 8.83 188.64
3-Carboethoxy derivative 1705 8.90 192.10

Biological Activity

2,3-Dihydro-1H-phenothiazin-4(10H)-one is a compound belonging to the phenothiazine class, known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, as well as its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11N1S1\text{C}_{12}\text{H}_{11}\text{N}_{1}\text{S}_{1}

This compound features a phenothiazine core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to possess significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa10.46 ± 0.82
MCF-715.00 ± 1.00
A54912.30 ± 0.50

In vitro studies indicate that this compound induces apoptosis in resistant cancer cells through mechanisms involving the modulation of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its efficacy has been evaluated using standard antimicrobial susceptibility tests.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Neuroprotective Effects

Research has also indicated neuroprotective properties of this compound. It shows potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown.

Table 3: Enzyme Inhibition Activity

EnzymeIC50 (nM)Reference
Acetylcholinesterase (AChE)20.5 ± 0.5
Butyrylcholinesterase (BChE)15.0 ± 0.8

These results indicate that the compound may enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

The mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • P-glycoprotein Modulation : It interferes with the function of P-gp, enhancing the retention of chemotherapeutic agents in resistant cells.
  • Enzyme Inhibition : By inhibiting AChE and BChE, it increases acetylcholine levels, potentially improving cognitive functions.

Case Studies

A notable case study involved the administration of this compound in combination with doxorubicin in a mouse model of breast cancer. The results demonstrated enhanced efficacy and reduced side effects compared to doxorubicin alone, highlighting the potential for combination therapies in overcoming drug resistance .

Q & A

Q. What are the standard synthetic routes for 2,3-dihydro-1H-phenothiazin-4(10H)-one and its derivatives?

The compound is typically synthesized via nucleophilic substitution of 2,2'-disulfanediyldianiline with β-keto esters or 1,3-diketones. For example, reacting 2,2'-disulfanediyldianiline with β-keto esters under acidic conditions yields derivatives like 2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one (11e) in high yields (92%) . Key steps include cyclization and purification via recrystallization. Reaction conditions (e.g., solvent, temperature) and substituents on the diketone/ester influence product formation .

Q. How is this compound characterized structurally?

Structural elucidation relies on spectroscopic techniques:

  • IR spectroscopy identifies carbonyl stretching (~1,617–1,592 cm⁻¹) and NH vibrations (~3,255–3,280 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) confirms aromatic protons (δ 6.40–7.08 ppm), methyl/methylene groups (δ 0.97–2.31 ppm), and carbonyl carbons (δ 188.64–188.91 ppm) .
  • Mass spectrometry provides molecular ion peaks (e.g., m/z 245 for 11e) and fragmentation patterns .

Q. What are common impurities or byproducts in its synthesis?

Byproducts may arise from incomplete cyclization or oxidation during synthesis. For instance, unreacted β-keto esters or sulfided intermediates can persist. Purity is assessed via HPLC or TLC, with impurities characterized using MS and NMR . Evidence from phenothiazine derivatives also highlights potential oxidation products (e.g., sulfoxides) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylation, substitution) affect the pharmacological activity of this compound?

Substituents at the 3-position (e.g., carboalkoxy groups) enhance anticonvulsant activity. For example, 3-carboethoxy derivatives show potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, likely due to improved blood-brain barrier penetration . Computational modeling (e.g., molecular docking) can predict interactions with targets like sodium channels .

Q. How can researchers resolve contradictions in spectral data for phenothiazinone derivatives?

Discrepancies in NMR or IR data may stem from conformational flexibility or solvent effects. For example, NH proton shifts vary with hydrogen-bonding solvents like DMSO-d₆. Cross-validation using X-ray crystallography (e.g., CCDC 2209381 for related phenothiazines) clarifies bond angles and torsional strain . Dynamic NMR experiments or DFT calculations can further analyze rotational barriers .

Q. What strategies optimize synthetic yields of this compound under scale-up conditions?

Yield optimization involves:

  • Catalyst screening : Acidic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthetic purification via column chromatography .
  • Temperature control : Reactions at 80–100°C minimize side products while ensuring complete cyclization .

Q. What role does the compound’s conformation play in its biological activity?

The dihydro-phenothiazinone core adopts a boat-like conformation, as confirmed by X-ray crystallography in related structures . This geometry influences binding to enzymes like histone deacetylases (HDACs), where planar aromatic systems interact with catalytic zinc ions. Substituents at the 10-position (e.g., methyl groups) modulate steric hindrance and binding affinity .

Q. How can researchers address low solubility in pharmacological assays?

Solubility is improved via:

  • Salt formation : Hydrochloride salts of analogous compounds enhance aqueous solubility .
  • Prodrug design : Esterification of carbonyl groups (e.g., methyl esters) increases lipophilicity and bioavailability .
  • Co-crystallization : Coformers like indene derivatives improve dissolution rates without altering bioactivity .

Methodological Notes

  • Data interpretation : Cross-reference spectral data with computational models (e.g., Gaussian for IR/NMR predictions) to validate assignments .
  • Contradiction resolution : Use multi-technique validation (e.g., XRD + NMR) for ambiguous structural features .
  • Biological assays : Prioritize in vitro models (e.g., HDAC inhibition assays) before advancing to in vivo anticonvulsant or cytotoxic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-phenothiazin-4(10H)-one
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2,3-dihydro-1H-phenothiazin-4(10H)-one

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